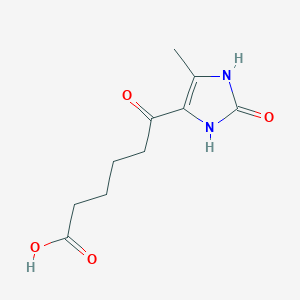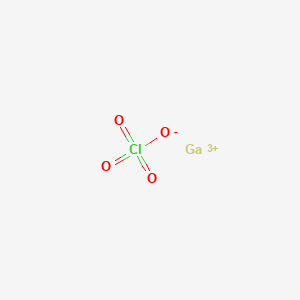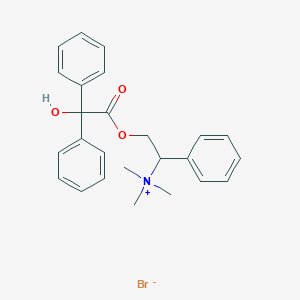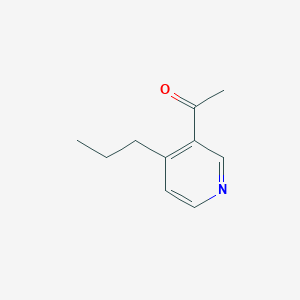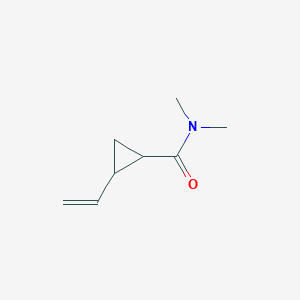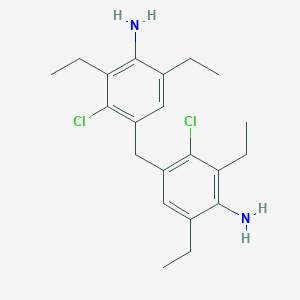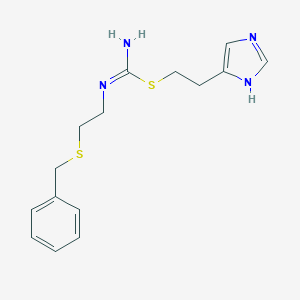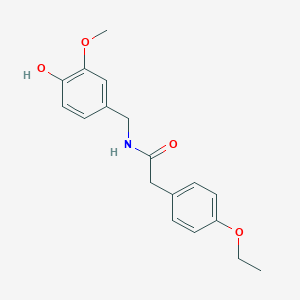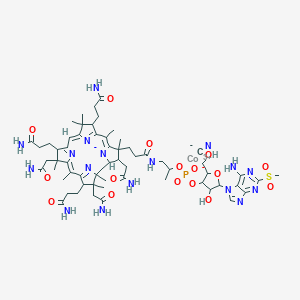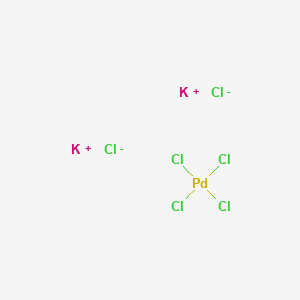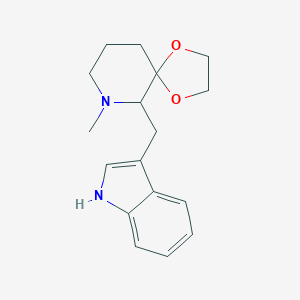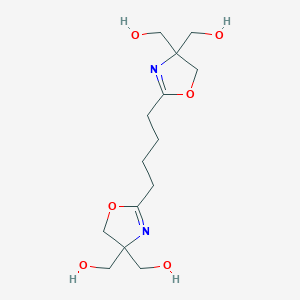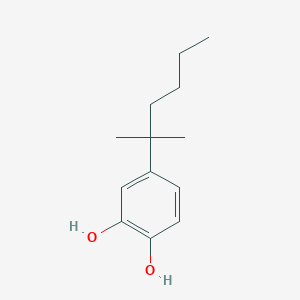
4-(2-Methylhexan-2-yl)benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylhexan-2-yl)benzene-1,2-diol, also known as "Methylhexanamine" or "DMAA," is a synthetic compound that has been used as a dietary supplement and in pre-workout supplements. It is a sympathomimetic drug that has been used for its stimulant effects. The compound has been banned in many countries due to its potential health risks and lack of safety data.
作用机制
DMAA works by stimulating the central nervous system, increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to increased alertness, energy, and focus. However, the exact mechanism of action is not fully understood, and more research is needed to fully understand the effects of DMAA on the body.
生化和生理效应
DMAA has been found to increase heart rate, blood pressure, and respiration rate. It has also been found to increase the release of glucose and fatty acids into the bloodstream, which can provide energy for physical activity. However, the long-term effects of DMAA on the body are not fully understood, and more research is needed to determine its safety.
实验室实验的优点和局限性
DMAA has been used in lab experiments as a stimulant and performance-enhancing drug. It has been found to increase endurance and focus in animal studies. However, the safety and efficacy of DMAA have been called into question, and it has been banned in many countries. This limits its use in lab experiments, as it may not be a safe or ethical choice.
未来方向
Future research on DMAA should focus on its safety and efficacy as a performance-enhancing drug. More studies are needed to fully understand the effects of DMAA on the body, and to determine whether it is a safe and effective choice for athletes. Additionally, research should focus on alternative compounds that may have similar effects without the potential health risks associated with DMAA.
合成方法
The synthesis of DMAA involves the reaction of 4-methylhexan-2-one with hydroxylamine hydrochloride, followed by reduction with sodium borohydride. The resulting compound is then reacted with benzaldehyde to form DMAA.
科学研究应用
DMAA has been studied for its potential use as a performance-enhancing drug in athletes. It has been found to increase energy, focus, and endurance, and has been used as a stimulant in pre-workout supplements. However, the safety and efficacy of DMAA have been called into question, and it has been banned in many countries.
属性
CAS 编号 |
100186-17-2 |
|---|---|
产品名称 |
4-(2-Methylhexan-2-yl)benzene-1,2-diol |
分子式 |
C13H20O2 |
分子量 |
208.3 g/mol |
IUPAC 名称 |
4-(2-methylhexan-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C13H20O2/c1-4-5-8-13(2,3)10-6-7-11(14)12(15)9-10/h6-7,9,14-15H,4-5,8H2,1-3H3 |
InChI 键 |
ZWJIMGJEFLXTOY-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(C)C1=CC(=C(C=C1)O)O |
规范 SMILES |
CCCCC(C)(C)C1=CC(=C(C=C1)O)O |
同义词 |
1,2-Benzenediol,4-(1,1-dimethylpentyl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



